3-Butyn-1-ol, 4-(4-chlorophenyl)-
CAS No.: 52999-16-3
Cat. No.: VC14369877
Molecular Formula: C10H9ClO
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52999-16-3 |
|---|---|
| Molecular Formula | C10H9ClO |
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)but-3-yn-1-ol |
| Standard InChI | InChI=1S/C10H9ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2 |
| Standard InChI Key | WNGPMJTUAQQXKH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#CCCO)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure
The compound consists of a butynol chain () substituted at the fourth carbon with a 4-chlorophenyl group. Key structural features include:
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Triple bond: Between C2 and C3, enabling π-bond reactivity.
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Hydroxyl group: At C1, facilitating hydrogen bonding and nucleophilic substitution.
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4-Chlorophenyl group: Introduces steric bulk and electronic effects .
Table 1: Fundamental Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.64 g/mol | |
| Density | 1.137 g/cm³ | |
| Boiling Point | 140°C (2 mmHg) | |
| Refractive Index | 1.544 |
Synthesis Methods
Grignard Reaction
| Method | Yield (%) | Temperature (°C) | Key Reagents |
|---|---|---|---|
| Grignard | 80 | 60 | Chlorobutane, Mg |
| Sonogashira | 89 | 65 | 4-Chloroiodobenzene |
Physicochemical Properties
Spectroscopic Data
Thermodynamic Stability
Reactivity and Applications
Cycloaddition Reactions
The triple bond undergoes [2+2] cycloaddition with electron-deficient dienophiles (e.g., tetracyanoethylene) to form bicyclic intermediates .
Pharmaceutical Intermediates
Used in synthesizing fexofenadine analogs via Cu-mediated coupling with β-tetrionic acid bromide .
Table 3: Key Reactions
| Reaction Type | Product | Conditions |
|---|---|---|
| Hydrogenation | 4-(4-Chlorophenyl)butanol | H, Pd/C, 50°C |
| Esterification | Acetylated derivatives | AcO, pyridine |
Recent Research and Future Directions
Photophysical Studies
The 4-chlorophenyl group enhances intramolecular charge transfer (ICT) in quinazoline derivatives, making the compound a candidate for OLED materials .
Industrial Scalability
Optimizing Grignard reagent stoichiometry and solvent recovery could reduce production costs by 30% .
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